

# An In-depth Technical Guide to the Physical Properties of 1,2-Dimethylbenzene

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: ***o*-Xylene**

Cat. No.: **B151617**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,2-Dimethylbenzene, commonly known as ***o*-xylene**. The information is presented in a structured format to facilitate easy access and comparison of quantitative data. Detailed experimental protocols for the determination of these properties are also included, alongside a visualization of a key industrial process involving this compound.

## Core Physical Properties of 1,2-Dimethylbenzene

1,2-Dimethylbenzene is an aromatic hydrocarbon with the chemical formula C<sub>8</sub>H<sub>10</sub>. It is a colorless, flammable liquid with a sweet odor and is one of the three isomers of dimethylbenzene, the others being *m*-xylene and *p*-xylene.<sup>[1][2]</sup> It is less dense than water and insoluble in it.<sup>[1]</sup>

## Quantitative Data Summary

The following tables summarize the key physical properties of 1,2-Dimethylbenzene, compiled from various reputable sources.

| Property                 | Value                                                         | Conditions       |
|--------------------------|---------------------------------------------------------------|------------------|
| Molecular Weight         | 106.17 g/mol                                                  | Standard         |
| Melting Point            | -25.2 °C to -25 °C (-13.4 °F to -13 °F; 247.95 K to 248.15 K) | 1 atm            |
| Boiling Point            | 144.4 °C (291.9 °F; 417.5 K)                                  | 760 mmHg         |
| Density                  | 0.880 g/cm³                                                   | at 20 °C (68 °F) |
| Solubility in Water      | 0.178 g/L                                                     | at 25 °C (77 °F) |
| Vapor Pressure           | 5.5 mmHg                                                      | at 20 °C (68 °F) |
| Refractive Index         | 1.505                                                         | at 20 °C (68 °F) |
| Viscosity                | 0.810 mPa·s                                                   | at 20 °C (68 °F) |
| Surface Tension          | 30.1 mN/m                                                     | at 20 °C (68 °F) |
| Flash Point (Closed Cup) | 32 °C (90 °F)                                                 | -                |
| Autoignition Temperature | 463 °C (865 °F)                                               | 1 atm            |

| Thermodynamic Properties                | Value           | Conditions |
|-----------------------------------------|-----------------|------------|
| Standard Enthalpy of Formation (liquid) | -24.5 kJ/mol    | at 25 °C   |
| Standard Enthalpy of Formation (gas)    | 19.0 kJ/mol     | at 25 °C   |
| Standard Molar Entropy (liquid)         | 246.4 J/(mol·K) | at 25 °C   |
| Molar Heat Capacity (liquid)            | 185.8 J/(mol·K) | at 25 °C   |

## Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of 1,2-Dimethylbenzene.

## Melting Point Determination (Thiele Tube Method)

The melting point is determined by observing the temperature at which the solid phase of a substance transitions to a liquid.

Apparatus:

- Thiele tube
- Thermometer (with a suitable range)
- Capillary tubes (sealed at one end)
- Heating oil (e.g., mineral oil)
- Bunsen burner or other heat source
- Rubber band or wire to attach the capillary tube to the thermometer

Procedure:

- A small amount of solidified 1,2-Dimethylbenzene is introduced into a capillary tube and packed down.
- The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.<sup>[3]</sup>
- The thermometer and capillary tube assembly is inserted into the Thiele tube containing heating oil, with the sample and bulb immersed.<sup>[4]</sup>
- The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform heating of the oil.<sup>[4]</sup>
- The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.

## Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5]

Apparatus:

- Distillation flask
- Condenser
- Thermometer
- Heating mantle or oil bath
- Boiling chips

Procedure:

- The distillation flask is filled with 1,2-Dimethylbenzene and a few boiling chips are added to ensure smooth boiling.
- The apparatus is assembled for simple distillation, with the thermometer bulb positioned just below the side arm of the distillation flask.
- The flask is heated, and the temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This stable temperature is the boiling point.[6]

## Density Measurement (ASTM D4052)

This method utilizes a digital density meter based on the oscillating U-tube principle.[7][8]

Apparatus:

- Digital density meter
- Syringe or autosampler for sample injection

Procedure:

- The digital density meter is calibrated using a certified reference standard.

- A small, bubble-free sample of 1,2-Dimethylbenzene is injected into the oscillating U-tube.[9]
- The instrument measures the oscillation period of the U-tube containing the sample.
- The density is calculated from the oscillation period and the calibration constants of the instrument.[7]

## Solubility in Water

The solubility is determined by creating a saturated solution and measuring the concentration of the solute.

Apparatus:

- Separatory funnel
- Gas chromatograph (GC) or UV-Vis spectrophotometer
- Volumetric flasks and pipettes

Procedure:

- An excess of 1,2-Dimethylbenzene is added to a known volume of distilled water in a separatory funnel.
- The mixture is shaken vigorously and allowed to equilibrate at a constant temperature.
- The aqueous layer is carefully separated and a known volume is extracted.
- The concentration of 1,2-Dimethylbenzene in the aqueous sample is determined using a calibrated analytical instrument like a GC or UV-Vis spectrophotometer.

## Vapor Pressure Measurement (ASTM D5191)

This method uses an automated apparatus to measure the total vapor pressure of a liquid.[10]  
[11]

Apparatus:

- Automated vapor pressure instrument

Procedure:

- A small, chilled, and air-saturated sample of 1,2-Dimethylbenzene is introduced into the instrument's test chamber.[12]
- The chamber is sealed, and the sample is allowed to expand into a vacuum.
- The temperature of the chamber is raised to a specified value (e.g., 37.8 °C).
- The resulting pressure in the chamber is measured by a transducer and reported as the vapor pressure.[12]

## Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how much light bends when it passes through a substance.[13]

Apparatus:

- Abbe refractometer
- Constant temperature water bath

Procedure:

- The prisms of the Abbe refractometer are cleaned and a few drops of 1,2-Dimethylbenzene are placed on the measuring prism.[14]
- The prisms are closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into view.
- The compensator is adjusted to remove any color fringes.
- The refractometer is adjusted until the dividing line is centered on the crosshairs, and the refractive index is read from the scale.[15]

## Viscosity Measurement (Ostwald Viscometer)

Viscosity is a measure of a fluid's resistance to flow.[\[16\]](#)

Apparatus:

- Ostwald viscometer
- Constant temperature bath
- Stopwatch

Procedure:

- The viscometer is cleaned and filled with a known volume of 1,2-Dimethylbenzene.
- The viscometer is placed in a constant temperature bath to allow the sample to reach thermal equilibrium.
- The liquid is drawn up above the upper mark of the viscometer.
- The time taken for the liquid to flow between the upper and lower marks is measured using a stopwatch.[\[17\]](#)
- The kinematic viscosity is calculated using the flow time and the viscometer constant, which is determined using a liquid of known viscosity.[\[18\]](#)

## Surface Tension Measurement (Du Noüy Ring Method)

This method measures the force required to detach a platinum ring from the surface of a liquid.[\[19\]](#)

Apparatus:

- Tensiometer with a platinum ring
- Sample vessel

Procedure:

- The platinum ring is cleaned and attached to the tensiometer.
- The sample of 1,2-Dimethylbenzene is placed in the vessel, and the ring is immersed in the liquid.
- The ring is slowly pulled upwards through the liquid surface.
- The force required to detach the ring from the surface is measured.[\[20\]](#)
- The surface tension is calculated from this force and the dimensions of the ring, with appropriate correction factors applied.[\[1\]](#)

## Flash Point Determination (ASTM D93 - Pensky-Martens Closed Cup)

The flash point is the lowest temperature at which the vapors of a liquid will ignite when an ignition source is present.[\[2\]](#)

Apparatus:

- Pensky-Martens closed-cup tester

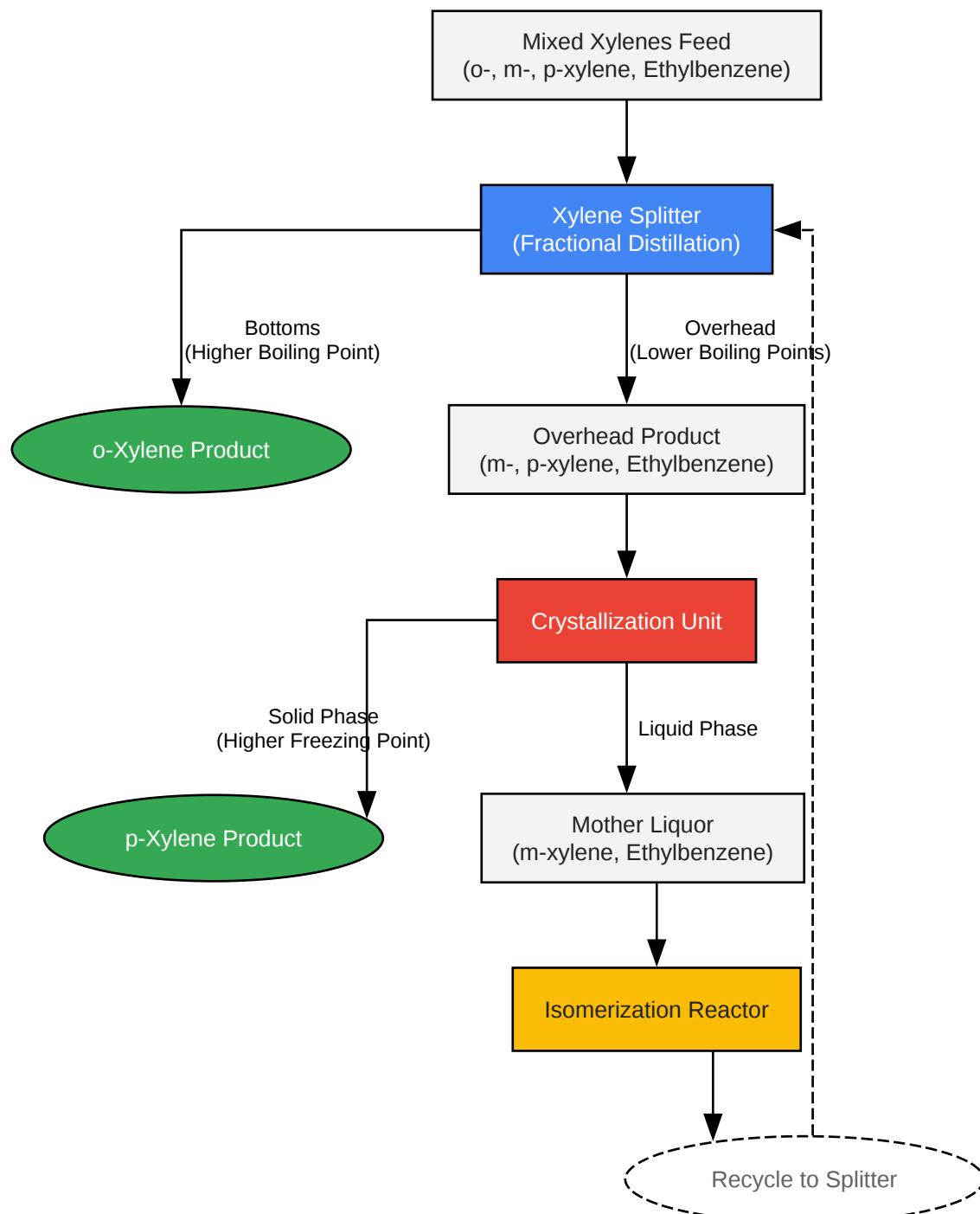
Procedure:

- A sample of 1,2-Dimethylbenzene is placed in the test cup and the lid is closed.[\[21\]](#)
- The sample is heated at a controlled rate while being stirred.
- At regular temperature intervals, an ignition source is introduced into the vapor space above the liquid.[\[22\]](#)
- The flash point is the lowest temperature at which a flash is observed.[\[23\]](#)

## Autoignition Temperature Measurement (ASTM E659)

The autoignition temperature is the lowest temperature at which a substance will spontaneously ignite in air without an external ignition source.[\[24\]](#)[\[25\]](#)

**Apparatus:**


- Uniformly heated flask
- Temperature control and measurement devices
- Syringe for sample injection

**Procedure:**

- A clean, dry flask is heated to a known, uniform temperature in a furnace.[26]
- A small, measured amount of 1,2-Dimethylbenzene is injected into the hot flask.
- The time to ignition is observed. If ignition does not occur within a specified time, the test is repeated at a higher temperature.
- The autoignition temperature is the lowest temperature at which ignition is observed.[27]

## Visualization of Industrial Xylene Isomer Separation

1,2-Dimethylbenzene is typically produced and separated from its isomers (m-xylene and p-xylene) and ethylbenzene in a large-scale industrial process. The following diagram illustrates a typical workflow for this separation, which relies on the differences in the physical properties of the isomers, primarily their boiling and freezing points.

[Click to download full resolution via product page](#)

Caption: Workflow for the separation of xylene isomers.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Du Noüy ring method - Wikipedia [en.wikipedia.org]
- 2. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. timstar.co.uk [timstar.co.uk]
- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ASTM D4052 - eralytics [eralytics.com]
- 8. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 9. store.astm.org [store.astm.org]
- 10. ASTM D5191 - eralytics [eralytics.com]
- 11. store.astm.org [store.astm.org]
- 12. ASTM D5191 for Reid Vapor Pressure | Ayalytical [ayalytical.com]
- 13. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 14. qcequipment.wordpress.com [qcequipment.wordpress.com]
- 15. Abbe's Refractometer (Theory) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 16. scribd.com [scribd.com]
- 17. chemistnotes.com [chemistnotes.com]
- 18. Determination of Viscosity by Using Ostwald-type, Suspended-level and Rotating Viscometer | Pharmaguideline [pharmaguideline.com]
- 19. Du Noüy ring method | KRÜSS Scientific [kruss-scientific.com]
- 20. qcequipment.wordpress.com [qcequipment.wordpress.com]

- 21. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]
- 22. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 23. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 24. store.astm.org [store.astm.org]
- 25. "ASTM E659:2024 Chemical Autoignition Test Method" [bsbedge.com]
- 26. petrolube.com [petrolube.com]
- 27. scribd.com [scribd.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 1,2-Dimethylbenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151617#physical-properties-of-1-2-dimethylbenzene]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)